

4-Bromo-3-fluoro-N-methylaniline molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3-fluoro-N-methylaniline**

Cat. No.: **B2911714**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-3-fluoro-N-methylaniline**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Bromo-3-fluoro-N-methylaniline** (CAS No. 461913-02-4), a halogenated aniline derivative of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its core physicochemical properties, propose a logical synthetic pathway, outline robust analytical characterization methods, and discuss its applications as a versatile chemical intermediate.

A crucial point of clarification is the distinction between this compound and its isomer, 4-Bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1). The location of the methyl group—on the nitrogen atom (N-methyl) versus the aromatic ring (2-methyl)—fundamentally alters the molecule's steric and electronic properties, influencing its reactivity and potential use in complex syntheses. This guide focuses exclusively on the N-methyl isomer.

Core Molecular and Physical Properties

4-Bromo-3-fluoro-N-methylaniline is a substituted aromatic amine featuring bromine and fluorine atoms on the benzene ring. This specific substitution pattern makes it a valuable building block for creating complex molecules with tailored electronic and bioactive properties.

[\[1\]](#)[\[2\]](#)

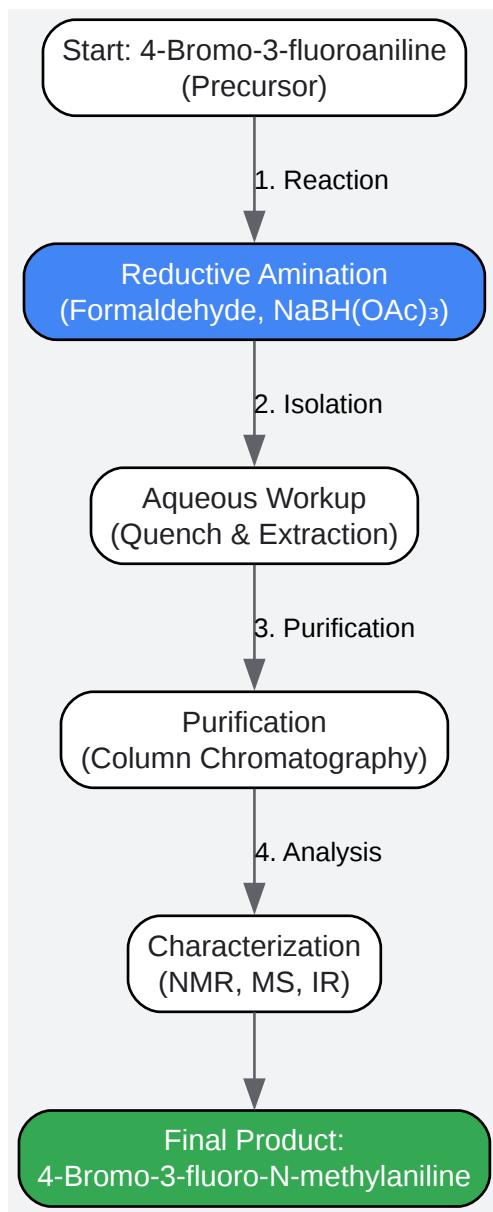
Molecular Data Summary

A summary of the key quantitative data for **4-Bromo-3-fluoro-N-methylaniline** is presented below.

Property	Value	Source
Molecular Weight	204.04 g/mol	[1]
Molecular Formula	C ₇ H ₇ BrFN	[1]
CAS Number	461913-02-4	[1]
Predicted Density	1.578 ± 0.06 g/cm ³	[1]
Predicted Boiling Point	239.0 ± 30.0 °C	[1]

Chemical Structure

The structure of **4-Bromo-3-fluoro-N-methylaniline** is defined by an aniline core, N-methylated at the amino group, with a bromine atom at position 4 and a fluorine atom at position 3 of the aromatic ring.


Caption: Molecular Structure of **4-Bromo-3-fluoro-N-methylaniline**.

Synthesis and Purification

While specific literature detailing the synthesis of **4-Bromo-3-fluoro-N-methylaniline** is not abundant, a logical and robust synthetic route can be designed based on well-established organic chemistry principles. The most direct approach involves the selective N-methylation of the precursor, 4-bromo-3-fluoroaniline.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: starting with a commercially available precursor followed by a reductive amination or direct alkylation to install the methyl group onto the nitrogen atom.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-Bromo-3-fluoro-N-methylaniline**.

Step-by-Step Experimental Protocol (Proposed)

This protocol describes the N-methylation of 4-bromo-3-fluoroaniline using reductive amination, a reliable method for generating secondary amines.

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable aprotic solvent such as

dichloromethane (DCM) or 1,2-dichloroethane (DCE).

- **Imine Formation:** Add aqueous formaldehyde (1.1-1.5 eq) to the solution. If needed, add a dehydrating agent like anhydrous magnesium sulfate or a catalytic amount of acetic acid to facilitate the formation of the intermediate imine.
- **Reduction:** To the stirring mixture, add a mild reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5-2.0 eq) portion-wise. The choice of this reagent is critical as it is selective for imines in the presence of other functional groups and does not reduce the carbonyl of formaldehyde as readily as stronger agents like sodium borohydride.
- **Monitoring:** Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- **Workup:** Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the reaction solvent (e.g., DCM).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[\[3\]](#)

Safety, Handling, and Storage

Halogenated anilines require careful handling due to their potential toxicity.[\[2\]](#) While a specific Safety Data Sheet (SDS) for the N-methyl isomer is not readily available, data from the closely related 4-bromo-3-fluoro-2-methylaniline provides a strong basis for hazard assessment.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

GHS Hazard Information

Hazard	Classification & Statement	Precautionary Codes
Acute Toxicity	Category 4; Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332)	P261, P270, P280
Skin Irritation	Category 2; Causes skin irritation. (H315)	P302+P352
Eye Irritation	Category 2; Causes serious eye irritation. (H319)	P305+P351+P338
Respiratory Irritation	Category 3; May cause respiratory irritation. (H335)	P271, P304+P340

Handling and Storage Recommendations

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[4\]](#)[\[6\]](#) Facilities should be equipped with an eyewash station and safety shower.[\[5\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[\[4\]](#)[\[7\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials and sources of ignition.[\[1\]](#)[\[8\]](#) Recommended storage temperature is often between 2-8°C.[\[8\]](#)[\[9\]](#)
- Disposal: Dispose of waste material at a licensed chemical destruction facility in accordance with local, state, and federal regulations.[\[4\]](#) Do not allow the material to enter sewer systems.[\[4\]](#)

Applications in Research and Development

The true value of **4-Bromo-3-fluoro-N-methylaniline** lies in its utility as a versatile intermediate for constructing more complex molecules. The strategic placement of the bromine,

fluorine, and N-methylaniline functional groups offers multiple reaction handles for synthetic chemists.

- **Pharmaceutical Development:** As a halogenated aniline, it serves as a key precursor for synthesizing biologically active compounds. The bromine atom is particularly useful for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen-based substituents. Such compounds are often investigated as potential antimicrobial agents or enzyme inhibitors.[\[1\]](#) [\[10\]](#)
- **Agrochemical Synthesis:** The toxophoric properties of halogenated aromatic rings make this compound a valuable starting material for creating new herbicides and pesticides.[\[10\]](#)
- **Materials Science:** The compound can be incorporated into polymers or other advanced materials to enhance properties such as chemical resistance and durability.[\[10\]](#)

Conclusion

4-Bromo-3-fluoro-N-methylaniline is a specialized chemical building block with significant potential for innovation in drug discovery and materials science. Its unique trifunctional nature—a nucleophilic secondary amine, a fluorine atom influencing electronic properties, and a bromine atom ready for cross-coupling—provides a rich platform for synthetic exploration. Understanding its properties, handling requirements, and synthetic accessibility is paramount for researchers looking to leverage this versatile intermediate in their work. Adherence to strict safety protocols is essential when working with this class of compounds.

References

- My Skin Recipes. **4-Bromo-3-fluoro-N-methylaniline.** [\[Link\]](#)
- PubChem. 4-Bromo-2-fluoro-3-methylaniline. [\[Link\]](#)
- Thieme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Bromo-3-fluoro-N-methylaniline [myskinrecipes.com]
- 2. CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline [cymitquimica.com]
- 3. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
- 9. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [4-Bromo-3-fluoro-N-methylaniline molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2911714#4-bromo-3-fluoro-n-methylaniline-molecular-weight\]](https://www.benchchem.com/product/b2911714#4-bromo-3-fluoro-n-methylaniline-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com